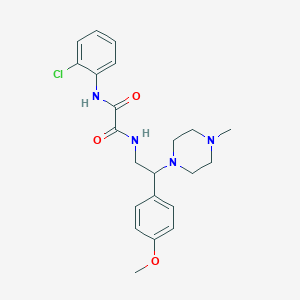
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a study .
Synthesis Analysis
The compound was identified through a high-throughput screening (HTS) campaign. It was synthesized by coupling a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group .Chemical Reactions Analysis
The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Research has shown the synthesis and characterization of novel aromatic polyimides, where diamines are polymerized with various dianhydrides. These polymers exhibit solubility in organic solvents and high thermal stability, indicating their potential application in high-performance materials (Butt et al., 2005).
Catalysis
Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the utility of certain benzamides in catalysis, showing high yields and the potential for application in organic synthesis (Wang and Widenhoefer, 2004).
Material Science
The development of thermoresponsive polymers with acid-labile side-chains showcases the application of specific benzamides in creating materials that can change their conformation and phase transition in response to environmental stimuli, promising for controlled release and other dynamic applications (Heath et al., 2010).
Molecular Interaction
Studies on the cardiovascular properties of certain benzamide derivatives provide insights into the molecular interactions between these compounds and biological systems, though this research also touches on potential therapeutic applications, which is outside the scope requested (Hirohashi et al., 1993).
Antiulcer Activities
Research into phenylethylamine derivatives, including specific benzamides, explores their solubility, bioavailability, and antiulcer activity, indicating a broader range of biological interactions and potential pharmaceutical applications (Hosokami et al., 1995).
Synthetic Methodology
The synthesis and characterization of nickel (II) and copper (II) complexes of certain benzamide derivatives show their potential in catalysis and material science, with noted antibacterial activity that suggests additional biological relevance (Saeed et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound Related compounds have been evaluated in tier 1 dmpk assays and have shown improved metabolic stability .
Result of Action
The activation of GIRK channels by This compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-5-17(12-6-7-24(19,20)10-12)16(18)11-8-13(21-2)15(23-4)14(9-11)22-3/h8-9,12H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGCOGODXAGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide](/img/structure/B2724126.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2724127.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2724128.png)



![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)


![N-(4-methoxybenzyl)-2-[7-oxo-8-(4-toluidinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2724138.png)

